
6-Methoxy-1-naphthaldehyde
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Description
6-Methoxy-1-naphthaldehyde is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 6-methoxy-1-naphthaldehyde and its derivatives exhibit promising anticancer properties. A study synthesized several novel derivatives and evaluated their antiproliferative activities against cancer cell lines. The results showed that certain compounds derived from this compound demonstrated significant inhibition of cell growth, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells, which is a crucial pathway for cancer treatment. The ability of these compounds to interact with specific cellular targets makes them suitable candidates for further development in cancer therapy.
Analytical Chemistry
Fluorescent Probes
this compound has been utilized as a fluorescent probe in various analytical applications. It serves as a substrate for the enzyme aldehyde dehydrogenase, which catalyzes its oxidation to produce a fluorescent product. This property is leveraged in biochemical assays to measure enzyme activity quantitatively. For instance, the oxidation of this compound can be monitored using spectrofluorometry, providing insights into enzyme kinetics and substrate specificity .
Enzymatic Reactions
Substrate for Aldehyde Dehydrogenase
In enzymatic studies, this compound acts as a substrate for various isoforms of aldehyde dehydrogenase (ALDH). Research has shown that it is effectively oxidized by ALDH enzymes, making it useful for studying the activity and specificity of these enzymes . The reaction conditions can be optimized to enhance the yield of the fluorescent product, which is crucial for accurate measurements in biochemical assays.
Synthesis and Industrial Applications
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions starting from simpler naphthalene derivatives. A notable method includes the reaction of 6-methoxy-2-acetophenone with a catalyst under controlled conditions to yield high purity products suitable for research and industrial applications . The process is designed to be environmentally friendly, minimizing harsh reaction conditions and maximizing yield.
Case Studies
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-Methoxy-1-naphthaldehyde, and how do they influence its reactivity in organic synthesis?
- Methodological Answer : Critical properties include melting point (< -10°C), boiling point (269°C), and molecular weight (158.20 g/mol) . These properties determine solubility, stability, and suitability for reactions like condensation or electrophilic substitution. For example, the low melting point suggests volatility, requiring controlled temperature conditions during synthesis. Researchers should prioritize differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) to validate purity and thermal behavior .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their respective yield optimization strategies?
- Methodological Answer : A prevalent method involves the methoxylation of 1-naphthaldehyde derivatives using methylating agents (e.g., dimethyl sulfate) under basic conditions . Yield optimization includes temperature modulation (e.g., 60–80°C for 8–12 hours), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., KOH). Post-synthesis purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >98% purity .
Q. How should researchers handle this compound in laboratory settings to mitigate health and safety risks?
- Methodological Answer : Safety Data Sheets (SDS) recommend using fume hoods, nitrile gloves, and chemical-resistant lab coats to prevent dermal/ocular exposure . Storage should avoid prolonged exposure to light or moisture to prevent degradation. Disposal must comply with EPA/OSHA regulations, including neutralization before incineration .
Advanced Research Questions
Q. How can researchers address conflicting data regarding the environmental persistence of this compound across different experimental models?
- Methodological Answer : Discrepancies in half-life estimates (e.g., aquatic vs. soil systems) require systematic analysis of experimental conditions, such as pH, microbial activity, and organic carbon content . Meta-analytical approaches, as outlined in Appendix B of toxicological profiles, should standardize variables and apply weighting to high-quality studies (e.g., randomized dosing, controlled exposure levels) . Conflicting results may arise from unaccounted co-contaminants, necessitating gas chromatography with tandem mass spectrometry (GC-MS/MS) for precise environmental monitoring .
Q. What methodological considerations are critical when designing inhalation toxicity studies for this compound to minimize bias in exposure characterization?
- Methodological Answer : Key considerations include:
- Randomization : Administer doses via calibrated nebulizers to ensure uniform particle distribution .
- Blinding : Use coded samples to prevent observer bias in outcome assessment .
- Exposure Validation : Confirm airborne concentrations using real-time Fourier-transform infrared spectroscopy (FTIR) .
- Bias Mitigation : Follow risk-of-bias frameworks (Table C-6) to evaluate attrition, detection, and performance biases .
Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can predict frontier molecular orbitals (HOMO/LUMO) and electrophilic sites . Validation against experimental UV-Vis spectra (e.g., λmax ~ 320 nm) ensures accuracy . For large-scale systems, fragment molecular orbital (FMO) methods reduce computational costs while maintaining precision in π-π stacking interactions .
Q. How can systematic reviews integrate heterogeneous data on the hepatic effects of this compound from animal and in vitro studies?
- Methodological Answer : Utilize the ATSDR framework (Table B-1) to categorize studies by exposure route (oral/inhalation), species (rodents vs. human cell lines), and endpoints (ALT/AST levels, histopathology) . Apply the GRADE system to assess evidence quality, prioritizing studies with dose-response data and low risk of bias (Table C-7) . Discrepancies between in vitro (e.g., CYP450 inhibition) and in vivo results may reflect metabolic differences, requiring interspecies extrapolation models .
Properties
Molecular Formula |
C12H10O2 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-8H,1H3 |
InChI Key |
RQSRLHYBIGCTIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C=O |
Origin of Product |
United States |
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